

Application Notes and Protocols: 2-NP-Amoz in Veterinary Drug Residue Testing

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Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357

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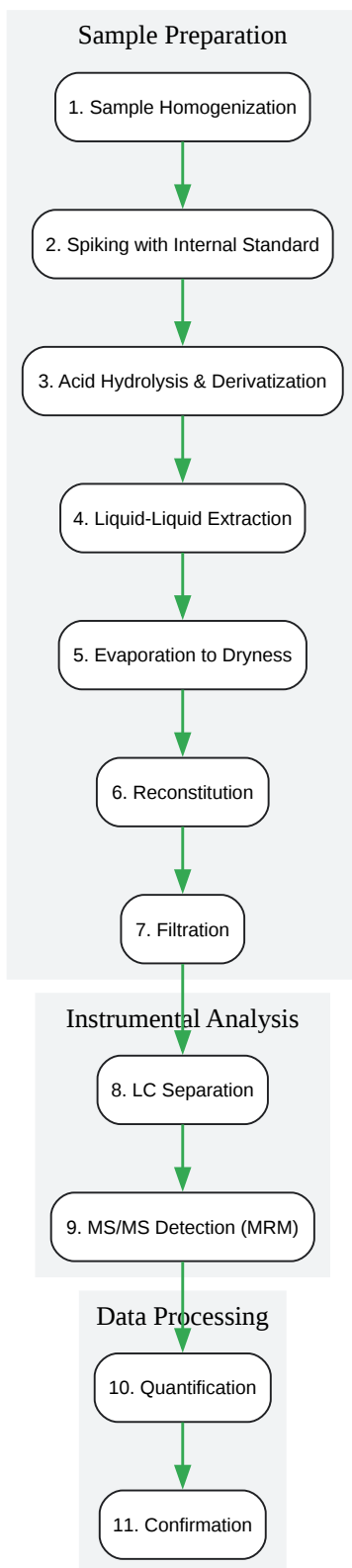
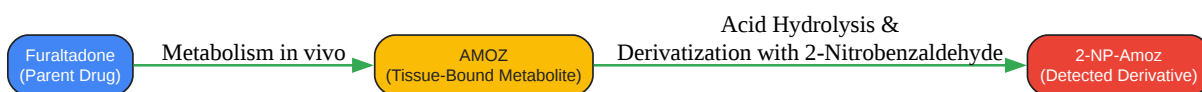
Introduction

Furaltadone, a nitrofuran antibiotic, has been widely banned for use in food-producing animals due to concerns over the carcinogenicity of its residues. Following administration, furaltadone is rapidly metabolized to 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), which becomes covalently bound to tissue proteins. This tissue-bound nature makes AMOZ a stable and persistent marker residue for detecting the illegal use of furaltadone.

For analytical purposes, AMOZ is released from the tissue matrix through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde to form **2-NP-Amoz** (5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone). This derivatization step is crucial as it creates a stable, chromophoric molecule that is amenable to detection by various analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA). These application notes provide detailed protocols for the detection of **2-NP-Amoz** in various animal-derived matrices.

Logical Relationship of Furaltadone Metabolism and Detection

The following diagram illustrates the transformation of the parent drug, furaltadone, into its tissue-bound metabolite, AMOZ, and subsequently into the detectable derivative, **2-NP-Amoz**.



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- To cite this document: BenchChem. [Application Notes and Protocols: 2-NP-Amoz in Veterinary Drug Residue Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141357#application-of-2-np-amoz-in-veterinary-drug-residue-testing]

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